

Application Notes: Using Probenecid with Indo-1 AM to Prevent Dye Leakage

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Compound of Interest				
Compound Name:	Indo-1 AM			
Cat. No.:	B044382	Get Quote		

Introduction

Indo-1 is a ratiometric fluorescent indicator widely used for measuring intracellular calcium ([Ca²+]i) concentrations, particularly in flow cytometry.[1][2][3] Like other fluorescent calcium indicators, it is loaded into cells in its acetoxymethyl (AM) ester form (Indo-1 AM), which is membrane-permeant.[1][2] Once inside the cell, intracellular esterases cleave the AM groups, trapping the now membrane-impermeant Indo-1 molecule in the cytoplasm.[1][2] However, a common experimental challenge is the gradual leakage or extrusion of the active dye from the cells, which can lead to a decreasing signal-to-noise ratio and complicate long-term measurements.[4][5][6] This leakage is primarily mediated by endogenous organic anion transporters (OATs).[4][7][8] Probenecid is a well-established inhibitor of these transporters and is frequently used to ensure better dye retention within cells.[4][5][8][9]

Mechanism of Action

- Indo-1 AM Loading and Activation: The lipophilic Indo-1 AM passively crosses the cell membrane. Inside the cell, ubiquitous esterases hydrolyze the AM esters, converting the molecule into its active, membrane-impermeant, and Ca²⁺-sensitive form.[1][8] This active form is a negatively charged anion.[8]
- Dye Extrusion: Many cell types, notably CHO and HeLa cells, express organic anion transporters (OATs) on their plasma membrane.[7][10][11] These transporters recognize the negatively charged Indo-1 as a substrate and actively extrude it from the cytoplasm into the



extracellular medium.[4][7][8][10] This leads to a progressive loss of intracellular fluorescence and an increase in background signal.[10]

Probenecid Inhibition: Probenecid is a broad-spectrum inhibitor of OATs.[4][7][12] By competitively blocking these transporters, probenecid prevents the efflux of the de-esterified Indo-1, thereby improving its intracellular retention and ensuring a stable signal for the duration of the experiment.[8][9][10]

Key Considerations and Optimization

- Cell-Type Dependency: The activity of OATs can vary significantly between different cell types.[7][11] Cell lines like CHO, HeLa, and HEK293 are known to have high transporter activity and generally require probenecid for optimal dye retention.[7][10][11] It is crucial to determine empirically whether probenecid is necessary for the specific cell type being studied.
- Probenecid Concentration: The working concentration of probenecid typically ranges from
 1.0 mM to 2.5 mM.[13][14] While a concentration of 2.5 mM is commonly recommended for
 cell lines with high transporter activity like CHO cells, the optimal concentration should be
 determined for each experimental system to maximize dye retention while minimizing
 potential off-target effects.[9][11]
- Potential Off-Target Effects: While effective, probenecid is not entirely specific. It has been shown to interact with other cellular targets, including pannexin 1 channels, and may alter calcium flux kinetics in certain contexts.[5][7] Researchers should be aware of these potential confounding factors. Apparent cell toxicity has also been observed, making it important to use the lowest effective concentration.[7]
- Alternatives: For assays sensitive to probenecid, newer generations of calcium indicators (e.g., Calbryte[™] 520 AM) have been developed that exhibit excellent intracellular retention without the need for OAT inhibitors.[7][15]

Data Presentation: Recommended Concentrations

The following tables summarize typical concentration ranges for reagents used in **Indo-1 AM** loading protocols.



Table 1: Reagent Stock and Working Concentrations

Reagent	Stock Concentration	Typical Working Concentration	Solvent
Indo-1 AM	1-5 mM	1-5 μΜ	Anhydrous DMSO
Probenecid	250 mM (in 1 M NaOH) or 25 mM (in buffer)	1.0 - 2.5 mM	1M NaOH, Buffer, or Water (for salt form)
Pluronic® F-127	20% (w/v)	0.02 - 0.04%	DMSO

Note: The optimal concentration for **Indo-1 AM** and probenecid must be determined empirically for each cell type and experimental condition.[1][13]

Experimental ProtocolsProtocol 1: Preparation of Reagents

- Indo-1 AM Stock Solution (1 mM):
 - Prepare a 1 to 5 mM stock solution of Indo-1 AM in high-quality, anhydrous DMSO.[13]
 - \circ For example, to make 1 mM, dissolve a 50 μg vial of **Indo-1 AM** (MW ~1009.91 g/mol) in approximately 50 μL of DMSO.
 - Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[4]
- Probenecid Stock Solution (250 mM):
 - Probenecid free acid is poorly soluble in aqueous buffers.
 - Dissolve probenecid powder in 1 M NaOH to create a concentrated stock (e.g., 250 mM).
 - Alternatively, use a water-soluble salt form of probenecid.[10]
 - A stabilized 25 mM aqueous solution can also be prepared and stored at -20°C.[4]



- Assay Buffer (e.g., HHBS):
 - Prepare Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.0-7.4.

Protocol 2: Cell Loading with Indo-1 AM and Probenecid

This protocol is a general guideline and should be optimized for your specific cell type and instrumentation (e.g., flow cytometer, plate reader).

- · Cell Preparation:
 - Culture cells to the desired confluency. For suspension cells, harvest and wash once with physiological buffer. Resuspend cells at a concentration of 1-10 x 10⁶ cells/mL in your chosen assay buffer (e.g., HHBS or RPMI) with 2% FCS.[1]
- Prepare Dye-Loading Solution:
 - First, prepare the probenecid-containing buffer. For a final concentration of 2.5 mM, dilute the 250 mM stock solution 1:100 into the assay buffer.[4]
 - Optional: To aid in dispersing the dye, add Pluronic® F-127 to the probenecid-containing buffer to a final concentration of 0.02-0.04%.[4][14]
 - Add the Indo-1 AM stock solution to the probenecid-containing buffer to achieve the final desired working concentration (e.g., 1.5 5 μM).[1][14][16] Vortex immediately to mix.
- · Cell Loading:
 - Add the dye-loading solution to the cell suspension.
 - Incubate for 30-60 minutes at 37°C, protected from light.[13][16] The optimal loading time can vary between cell types.[13]
- Wash and Resuspend:
 - After incubation, pellet the cells by centrifugation (e.g., 180 x g for 5 minutes).[17]
 - Remove the supernatant containing excess dye.



- Wash the cells once or twice with fresh assay buffer.[1] Crucially, this wash buffer should
 also contain probenecid at the same working concentration to prevent dye leakage during
 the wash step and subsequent analysis.[10][13][14]
- Resuspend the cells gently in the probenecid-containing assay buffer to the desired concentration for analysis (e.g., 1-2.5 x 10⁶ cells/mL).[1]

De-esterification:

 Allow cells to recover for an additional 30 minutes at room temperature or 37°C in the dark.[14][18] This step ensures that intracellular esterases have completely cleaved the AM groups from the Indo-1 molecule.

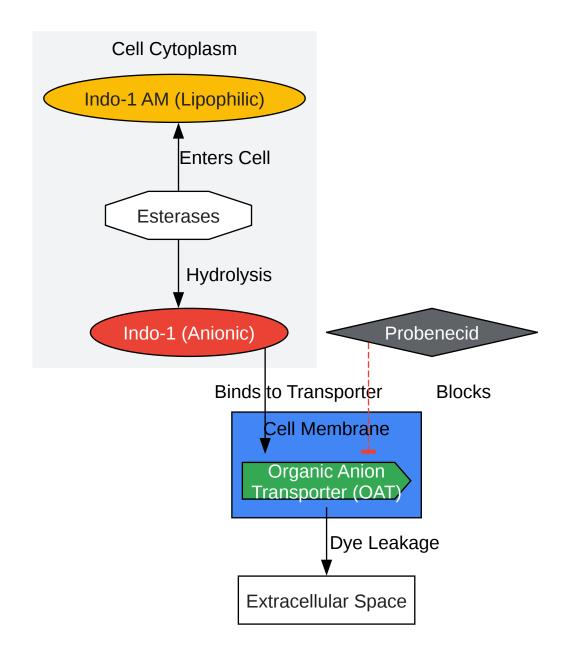
Analysis:

Proceed with your experiment, measuring the ratiometric fluorescence of Indo-1. For flow cytometry, excite with a UV laser (e.g., 355 nm) and collect emission at approximately 400 nm (Ca²⁺-bound) and 475-500 nm (Ca²⁺-free).[2][3][18]

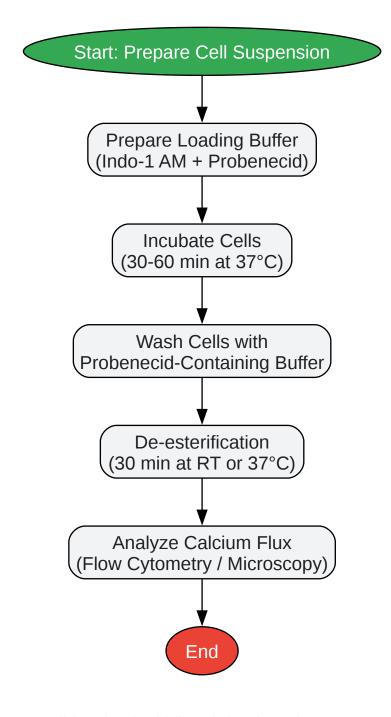
Visualizations

Mechanism of Dye Leakage and Probenecid Inhibition









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Methodological & Application





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